N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide
Brand Name: Vulcanchem
CAS No.: 112683-82-6
VCID: VC20888119
InChI: InChI=1S/C18H30N4O3/c1-3-10-21-16(19)15(17(24)22(11-4-2)18(21)25)20-14(23)12-13-8-6-5-7-9-13/h13H,3-12,19H2,1-2H3,(H,20,23)
SMILES: CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCCC2)N
Molecular Formula: C18H30N4O3
Molecular Weight: 350.5 g/mol

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide

CAS No.: 112683-82-6

Cat. No.: VC20888119

Molecular Formula: C18H30N4O3

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide - 112683-82-6

Specification

CAS No. 112683-82-6
Molecular Formula C18H30N4O3
Molecular Weight 350.5 g/mol
IUPAC Name N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide
Standard InChI InChI=1S/C18H30N4O3/c1-3-10-21-16(19)15(17(24)22(11-4-2)18(21)25)20-14(23)12-13-8-6-5-7-9-13/h13H,3-12,19H2,1-2H3,(H,20,23)
Standard InChI Key WLVKEMPFWNNMBZ-UHFFFAOYSA-N
SMILES CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCCC2)N
Canonical SMILES CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCCC2)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator